Home > Products > Screening Compounds P104790 > 1-[(4-methoxyphenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine
1-[(4-methoxyphenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine -

1-[(4-methoxyphenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine

Catalog Number: EVT-3605096
CAS Number:
Molecular Formula: C19H31N3O3S
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Central Nervous System Disorders: Arylpiperazines have shown promise in targeting receptors involved in mood disorders, anxiety, and psychosis. Research has focused on their interactions with serotonin (5-HT), dopamine (D2), and adrenergic receptors. [, , , , , ]
  • Cardiovascular Diseases: Certain arylpiperazines exhibit calcium channel blocking activity, making them potential candidates for treating hypertension and other cardiovascular conditions. []
  • Erectile Dysfunction: Sildenafil, a well-known arylpiperazine derivative, acts as a phosphodiesterase type 5 (PDE5) inhibitor and is widely used for treating erectile dysfunction. Research continues to explore novel sildenafil analogs with improved potency and selectivity. [, , ]
Synthesis Analysis
  • Nucleophilic Substitution Reactions: These reactions often utilize halogenated aromatic compounds or sulfonyl chlorides as starting materials, reacting them with appropriately substituted piperazines to form the desired arylpiperazine scaffold. [, , , ]
  • Reductive Amination: This approach employs aldehydes or ketones, reacting them with arylpiperazines in the presence of a reducing agent to form the desired amine linkage. [, , , ]
  • Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields in certain arylpiperazine synthesis steps. []
Molecular Structure Analysis
  • Aryl Group Substitution: The type and position of substituents on the aromatic ring significantly influence receptor binding affinity and selectivity. For example, halogen atoms like fluorine and chlorine are frequently incorporated to modulate lipophilicity and metabolic stability. [, , , , ]
  • Piperazine Ring Substitution: Modifications to the piperazine ring, such as N-alkylation or incorporation of additional heterocyclic moieties, can significantly impact receptor interactions and pharmacological properties. [, , , , ]
  • Linker Length and Flexibility: The length and flexibility of the linker connecting the aryl and piperazine moieties play a crucial role in determining the spatial orientation of pharmacophores and influencing receptor interactions. [, , , ]
Mechanism of Action
  • Agonism: Arylpiperazines can mimic the action of endogenous neurotransmitters, binding to specific receptors and activating downstream signaling pathways. [, , , ]
  • Antagonism: These compounds can block the binding of endogenous neurotransmitters or other ligands, preventing receptor activation and inhibiting downstream signaling. [, , , , , , , , ]
  • Partial Agonism: Some arylpiperazines exhibit a mix of agonist and antagonist properties, producing a submaximal response compared to full agonists. []
Physical and Chemical Properties Analysis
  • Lipophilicity: Optimal lipophilicity is crucial for blood-brain barrier penetration and achieving desired central nervous system effects. [, , , , ]
  • Substituent Effects: The introduction of specific substituents, such as halogens or alkyl groups, can modulate lipophilicity and other physicochemical properties, ultimately influencing pharmacological activity. [, , , , , ]
Applications
  • 5-HT1A Receptors: Several arylpiperazines exhibit high affinity for 5-HT1A receptors, making them valuable tools for studying the role of these receptors in anxiety, depression, and other conditions. [, , , , , , ]
  • Dopamine D2 and D3 Receptors: Arylpiperazines with affinity for dopamine receptors, particularly D3, have garnered interest as potential therapeutic agents for schizophrenia, Parkinson's disease, and other disorders involving dopamine dysregulation. [, , , ]
  • α1-Adrenoceptors: Arylpiperazines targeting α1-adrenoceptors have been investigated for their potential in treating hypertension and benign prostatic hyperplasia. [, , , ]
  • 5-HT7 Receptors: The discovery of 5-HT7 receptors and their involvement in mood regulation has led to the development of selective arylpiperazine antagonists for potential therapeutic applications. [, , , , ]
Future Directions
  • Enhancing Selectivity: Developing arylpiperazines with improved selectivity for specific receptor subtypes can lead to more targeted therapies with fewer off-target effects. [, , , , ]
  • Exploring Novel Targets: Identifying new therapeutic targets for arylpiperazines, potentially beyond the central nervous system, could unlock their potential for treating a wider range of diseases. [, , , , ]
  • Optimizing Pharmacokinetic Properties: Further research on the structure-activity relationships governing the absorption, distribution, metabolism, and excretion of arylpiperazines will aid in designing compounds with improved drug-like properties. [, , , ]
  • Developing Imaging Agents: The successful development of radiolabeled arylpiperazines, such as [18F]DASA-23 for imaging PKM2, suggests the potential for utilizing these compounds as PET tracers to study receptor occupancy and brain function in vivo. [, , ]

1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)

    Compound Description: HJZ-12 is a potent α1D/1A antagonist derived from naftopidil (NAF), demonstrating high subtype selectivity for α1D- and α1A-adrenergic receptors over α1B-AR in vitro []. Studies show HJZ-12 effectively prevents prostate growth in benign prostatic hyperplasia (BPH) models by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing apoptosis []. Notably, its impact on cell viability and apoptosis appears to be independent of α1-adrenoceptor blocking activity [].

5-(1-(4-chlorophenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol and its S-substituted derivatives

    Compound Description: This compound and its derivatives, synthesized by reacting the parent compound with various alkyl halides [], were investigated for their lipoxygenase inhibitory and antibacterial activities []. Compound 5e, a specific S-substituted derivative bearing an n-pentyl group, exhibited potent lipoxygenase inhibitory potential, even surpassing the standard Baicalein® []. Meanwhile, compound 5b, with an n-propyl substitution, displayed significant broad-spectrum antibacterial activity [].

    Compound Description: Compounds 8 and 10, synthesized by linking a 2-methoxyphenylpiperazine moiety to adamantanamine and memantine, respectively, via a three-carbon linker [], exhibited high selectivity for the 5-HT1A receptor []. Compound 8 showed particularly high affinity, with a binding constant of 1.2 nM [].

trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine (trans-8a)

    Compound Description: Trans-8a emerged as a potent and highly selective 5-HT1A receptor ligand [] during studies investigating conformational parameters' influence on 5-HT1A receptor recognition. It exhibited significantly higher affinity for the 5-HT1A receptor compared to its cis isomer, demonstrating the importance of the trans configuration for optimal binding [].

Properties

Product Name

1-[(4-methoxyphenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine

Molecular Formula

C19H31N3O3S

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C19H31N3O3S/c1-3-10-20-11-8-17(9-12-20)21-13-15-22(16-14-21)26(23,24)19-6-4-18(25-2)5-7-19/h4-7,17H,3,8-16H2,1-2H3

InChI Key

HFPSRBLGOUSQRU-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.